molecular formula C14H14N2O B3025274 2,9-Dimethyl-1,10-phenanthroline hydrate CAS No. 654054-57-6

2,9-Dimethyl-1,10-phenanthroline hydrate

Cat. No. B3025274
M. Wt: 226.27 g/mol
InChI Key: MFZBSWSCIWCRKS-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,10-phenanthroline hydrate is a chemical compound with the molecular formula C28H26N4O . It is used as a reagent for the spectrophotometric determination of copper and as an intermediate in medicine and chemical research .


Chemical Reactions Analysis

2,9-Dimethyl-1,10-phenanthroline hydrate is used as a reagent for the spectrophotometric determination of copper . It acts as a chelating agent and is also used in the synthesis of aryl ketones .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 434.54 . It is soluble in methanol .

Scientific Research Applications

Application 1: Spectrophotometric Determination of Copper

  • Summary of the Application: 2,9-Dimethyl-1,10-phenanthroline hydrate is used as a reagent for the spectrophotometric determination of copper . This method is based on the formation of a colored complex between copper and the reagent, which can be measured using a spectrophotometer.
  • Methods of Application: The copper ions in the sample react with 2,9-Dimethyl-1,10-phenanthroline hydrate to form a colored complex. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of copper in the sample .
  • Results or Outcomes: This method allows for the accurate and precise determination of copper concentrations in various samples .

Application 2: Synthesis of Arly Ketones

  • Summary of the Application: 2,9-Dimethyl-1,10-phenanthroline hydrate is used in the synthesis of arly ketones . Arly ketones are important intermediates in the synthesis of various organic compounds.
  • Results or Outcomes: The outcome of this application is the successful synthesis of arly ketones, which can be used as intermediates in the synthesis of various other organic compounds .

Application 3: Electrochemiluminescence

  • Summary of the Application: 2,9-Dimethyl-1,10-phenanthroline hydrate is used in the determination of copper ions in aqueous solution using electrochemiluminescence .
  • Methods of Application: The copper ions in the sample react with 2,9-Dimethyl-1,10-phenanthroline hydrate to produce electrochemiluminescence. The intensity of the luminescence, which can be measured using a photomultiplier tube or a similar device, is proportional to the concentration of copper in the sample .
  • Results or Outcomes: This method allows for the accurate and precise determination of copper concentrations in aqueous solutions .

Application 4: Medicine and Chemical Research

  • Summary of the Application: 2,9-Dimethyl-1,10-phenanthroline hydrate is used as an intermediate in medicine and chemical research .
  • Results or Outcomes: The outcome of this application is the successful synthesis of various compounds, which can be used in medicine and chemical research .

Application 5: Electrochemiluminescence

  • Summary of the Application: 2,9-Dimethyl-1,10-phenanthroline hydrate is used in the determination of copper ions in aqueous solution using electrochemiluminescence .
  • Methods of Application: The copper ions in the sample react with 2,9-Dimethyl-1,10-phenanthroline hydrate to produce electrochemiluminescence. The intensity of the luminescence, which can be measured using a photomultiplier tube or a similar device, is proportional to the concentration of copper in the sample .
  • Results or Outcomes: This method allows for the accurate and precise determination of copper concentrations in aqueous solutions .

Application 6: Medicine and Chemical Research

  • Summary of the Application: 2,9-Dimethyl-1,10-phenanthroline hydrate is used as an intermediate in medicine and chemical research .
  • Results or Outcomes: The outcome of this application is the successful synthesis of various compounds, which can be used in medicine and chemical research .

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound’s use as a reagent for the spectrophotometric determination of copper suggests potential applications in analytical chemistry . Its role as an intermediate in medicine and chemical research also indicates its importance in these fields . Future research may explore these applications further.

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZBSWSCIWCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-1,10-phenanthroline hydrate

CAS RN

34302-70-0, 34302-69-7, 654054-57-6
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34302-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NEOCUPROINE HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,9-Dimethyl-1,10-phenanthroline hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
ÍP de Souza, JRL Silva, AO Costa, JTJ Freitas, R Diniz… - Inorganics, 2023 - mdpi.com
Two ternary copper(II) complexes with an anthraquinone and a N,N-heterocyclic donor, [Cu(dmp)(L)(H 2 O)](ClO 4 ) (1), [Cu(bpy)(L)(dmso)](ClO 4 ) (2), in which dmp = 2,9-dimethyl-1,10…
Number of citations: 0 www.mdpi.com
V Viossat, P Lemoine, E Dayan, NH Dung, B Viossat - Polyhedron, 2003 - Elsevier
Two ternary complexes of manganese(II) indole-2-carboxylate (2-IC) with 2,9-dimethyl-1,10-phenanthroline (NC) and 1,10-phenanthroline (phen) in dimethyl sulfoxide (DMSO) or …
Number of citations: 26 www.sciencedirect.com
V Viossat, P Lemoine, E Dayan, NH Dung… - Journal of molecular …, 2005 - Elsevier
Three ternary complexes of zinc indole-2-carboxylate (2-IC) with 2,9-dimethyl-1,10-phenanthroline (NC) in dimethylacetamide (DMA), dimethylformamide (DMF) or dimethyl sulfoxide (…
Number of citations: 32 www.sciencedirect.com
LF Qiu, BL Zhou, W Xu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, [Co(C3H2O4)(C14H12N2)]n, the CoII ion is in a distorted octahedral coordination being chelated by a 2,9-dimethyl-1,10-phenanthroline molecule (dmphen) and …
Number of citations: 1 scripts.iucr.org
KR Morris - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
ÍP de Souza, ACC de Melo, BL Rodrigues… - Journal of Inorganic …, 2023 - Elsevier
Five ternary copper(II) complexes, [Cu 2 (phen) 2 (L1)(ClO 4 ) 2 ] (1), [Cu 2 (phen) 2 (L1)(DMSO) 2 ](PF6) 2 (2), [Cu 2 (bpy) 2 (L1)(ClO 4 ) 2 (H 2 O) 2 ] (3), [Cu 2 (dmp) 2 (L1)(ClO 4 ) 2 (H …
Number of citations: 1 www.sciencedirect.com
A Greguric, ID Greguric, TW Hambley… - Journal of the …, 2002 - pubs.rsc.org
The metal complex Δ-[Ru(Me2phen)2dppz]2+ (Me2phen = 2,9-dimethyl-1,10-phenanthroline; dppz = dipyrido[3,2-a:2′,3′-c]phenazine) has been synthesised and its binding to the …
Number of citations: 74 pubs.rsc.org
JG Collins, JR Aldrich-Wright, ID Greguric… - Inorganic …, 1999 - ACS Publications
1 H NMR spectroscopy and viscosity measurements have been used to study the oligonucleotide binding of the Δ- and Λ-enantiomers of the metal complex [Ru(dmphen) 2 dpq] 2+ (…
Number of citations: 94 pubs.acs.org
C Pettinari, F Marchetti, A Cingolani… - Journal of the …, 1999 - pubs.rsc.org
By reaction of 4-tert-butylacetyl-3-methyl-1-phenylpyrazol-5-one (HQ) with metallic Ba in MeOH the dinuclear derivative [{BaQ2(H2O)2}2] 1 has been synthesized. It contains two barium …
Number of citations: 23 pubs.rsc.org
H Hachiya, K Hirano, T Satoh, M Miura - Organic Letters, 2009 - ACS Publications
Nickel catalyst systems for the direct C2 arylation of oxazoles and thiazoles have been developed. The catalyst systems are cost-efficient and allow the use of various aryl bromides in …
Number of citations: 222 pubs.acs.org

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